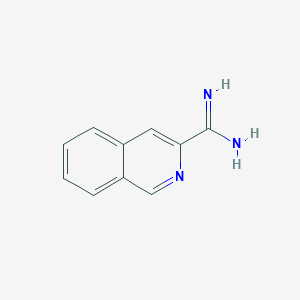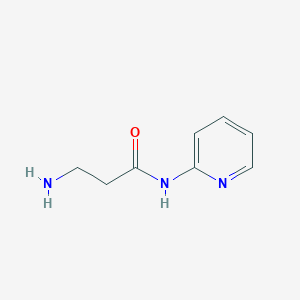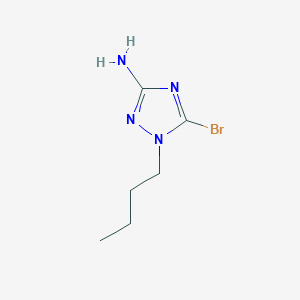
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C6H11BrN4 It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine typically involves the bromination of 1-butyl-1H-1,2,4-triazol-3-amine. One common method includes the reaction of 1-butyl-1H-1,2,4-triazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, and the reaction conditions would be optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new triazole derivative with an amine group replacing the bromine atom.
Scientific Research Applications
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antifungal, or anticancer properties.
Agriculture: It can be used in the development of agrochemicals such as herbicides or fungicides.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The triazole ring is known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-1,2,4-triazol-3-amine: Similar in structure but lacks the butyl group.
1-Butyl-1H-1,2,4-triazol-3-amine: Similar but lacks the bromine atom.
5-Chloro-1-butyl-1H-1,2,4-triazol-3-amine: Similar but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-butyl-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the butyl group, which confer distinct chemical properties. The bromine atom makes it more reactive in substitution reactions, while the butyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.
Properties
Molecular Formula |
C6H11BrN4 |
|---|---|
Molecular Weight |
219.08 g/mol |
IUPAC Name |
5-bromo-1-butyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H11BrN4/c1-2-3-4-11-5(7)9-6(8)10-11/h2-4H2,1H3,(H2,8,10) |
InChI Key |
RBCNSTNDPFGWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


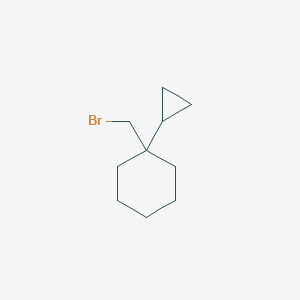
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
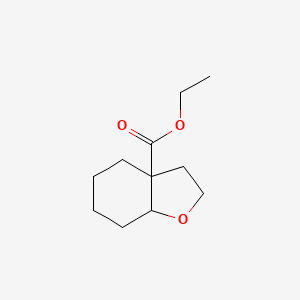
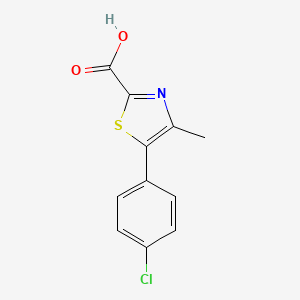

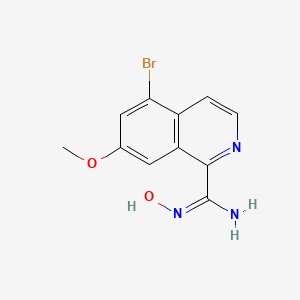
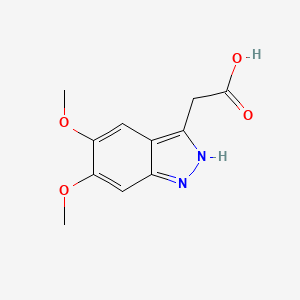
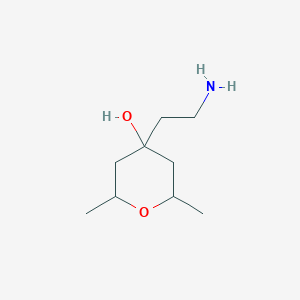
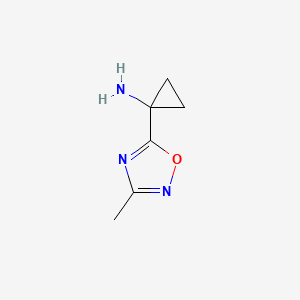
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)


